Losmiprofen

Description

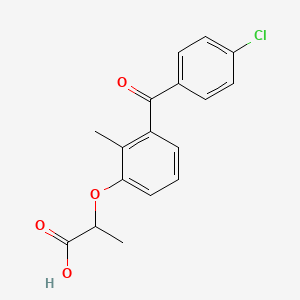

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21/h3-9,11H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJAGNNCNBFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(C)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868287 | |

| Record name | 2-[3-(4-Chlorobenzoyl)-2-methylphenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74168-08-4 | |

| Record name | Losmiprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074168084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOSMIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRY6X9550R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Losmiprofen: A Technical Guide for Researchers

Disclaimer: Publicly available information on the specific mechanism of action of losmiprofen is limited. This guide leverages detailed pharmacological data from the structurally related and well-characterized nonsteroidal anti-inflammatory drug (NSAID), loxoprofen, to extrapolate a probable mechanism for this compound. The presented pathways, data, and experimental protocols are based on studies conducted on loxoprofen and serve as a robust model for understanding the potential pharmacological behavior of this compound.

Executive Summary

This compound is classified as a nonsteroidal anti-inflammatory agent.[1][2] While specific studies on this compound are not widely published, its structural similarities to loxoprofen, a phenylpropionic acid derivative, strongly suggest a shared mechanism of action. This guide posits that this compound acts as a prodrug, undergoing in vivo conversion to an active metabolite that subsequently inhibits the cyclooxygenase (COX) enzymes. This inhibition of COX-1 and COX-2 disrupts the arachidonic acid cascade, leading to a reduction in prostaglandin synthesis, which in turn alleviates inflammation, pain, and fever. The prodrug nature of this class of compounds is a key feature, potentially contributing to a reduced incidence of gastrointestinal side effects compared to other NSAIDs.[3]

Proposed Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of the loxoprofen surrogate model are initiated upon oral administration. The inactive prodrug is absorbed and then rapidly biotransformed into its active metabolite. This active form is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.

-

COX-1 Inhibition: The inhibition of the constitutively expressed COX-1 isoform is responsible for both the therapeutic effects (e.g., inhibition of platelet aggregation via reduced thromboxane A2 production) and some of the potential side effects, such as gastric mucosal damage, due to the decreased production of gastroprotective prostaglandins.

-

COX-2 Inhibition: The inhibition of the inducible COX-2 isoform at sites of inflammation is the primary driver of the anti-inflammatory and analgesic effects. COX-2 is upregulated by pro-inflammatory stimuli and is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.

By blocking the action of these enzymes, the active metabolite of the drug prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2, PGF2α) and thromboxanes (TXA2).

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies on loxoprofen, which serves as a proxy for this compound's potential efficacy. These studies highlight the dose-dependent effects on prostaglandin E2 (PGE2) levels and thromboxane B2 (TXB2) production, as well as its anti-inflammatory activity.

| Parameter | Model | Measurement | Value (ED50) | Reference |

| PGE2 Inhibition | Rat Air Pouch Model (Inflammatory Exudate) | PGE2 Levels | 2.0 mg/kg | [4] |

| PGE2 Inhibition | Rat Air Pouch Model (Stomach Tissue) | PGE2 Levels | 2.1 mg/kg | [4] |

| TXB2 Inhibition | Rat Platelet Production | Thromboxane B2 Levels | 0.34 mg/kg | [4] |

| Anti-inflammatory Effect | Rat Carrageenan-Induced Paw Edema | Reduction in Paw Edema | Dose-dependent | [4] |

Experimental Protocols

The mechanistic understanding of loxoprofen, and by extension the putative mechanism of this compound, is derived from a combination of in vitro and in vivo experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the active metabolite against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Assay Principle: The assay measures the peroxidase activity of COX. In the presence of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), the peroxidase activity of COX leads to the development of a colored product, which can be measured spectrophotometrically.

-

Procedure:

-

The active metabolite of the drug is pre-incubated with either COX-1 or COX-2 for a specified period.

-

Arachidonic acid is then added to initiate the reaction.

-

The rate of color development is monitored, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for both COX isoforms.

-

Time-dependent inhibition can also be assessed by varying the pre-incubation time.[4]

-

In Vivo Anti-Inflammatory Activity: Rat Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces a localized, acute inflammatory response characterized by edema.

-

Drug Administration: The test compound (e.g., loxoprofen sodium) is administered orally at various doses prior to the carrageenan injection. A control group receives the vehicle.

-

Measurement of Edema: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema for the drug-treated groups is calculated relative to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined.

-

Correlative PGE2 Measurement: Exudate from the inflamed paw can be collected to measure the concentration of PGE2, correlating the reduction in edema with the inhibition of prostaglandin synthesis at the site of inflammation.[4]

Conclusion

Based on the robust data available for the structurally analogous compound loxoprofen, it is highly probable that this compound functions as a prodrug that, upon conversion to its active metabolite, acts as a non-selective inhibitor of COX-1 and COX-2. This mechanism effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting its therapeutic effects as an anti-inflammatory and analgesic agent. The experimental protocols detailed in this guide provide a framework for the validation of this proposed mechanism for this compound and for the characterization of its pharmacological profile. Further direct studies on this compound are warranted to definitively confirm these suppositions.

References

An In-depth Technical Guide to the Synthesis of Losmiprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathway for Losmiprofen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis is predicated on established organic chemistry reactions, primarily the Fries rearrangement and the Williamson ether synthesis, to construct the target molecule, 2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoic acid. This document outlines the precursors, key intermediates, and detailed experimental methodologies based on analogous chemical transformations.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of this compound suggests a disconnection at the ether linkage, pointing to a substituted phenol and a propanoic acid derivative as key precursors. The most logical synthetic route involves two primary stages:

-

Formation of the Key Phenolic Intermediate: Synthesis of 3-(4-chlorobenzoyl)-2-methylphenol.

-

Etherification and Hydrolysis: Coupling of the phenolic intermediate with an ethyl 2-halopropanoate via Williamson ether synthesis, followed by hydrolysis of the resulting ester to yield this compound.

The overall proposed synthesis pathway is illustrated below.

Precursors

The primary precursors required for the synthesis of this compound are commercially available starting materials.

| Precursor | Chemical Formula | CAS Number | Key Role |

| 2-Methylphenol (o-cresol) | C₇H₈O | 95-48-7 | Aromatic core and methyl group source |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 122-01-0 | Source of the 4-chlorobenzoyl moiety |

| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 535-11-5 | Propanoate moiety and electrophile for etherification |

Experimental Protocols

The following sections detail the proposed experimental procedures for each major step in the synthesis of this compound. These protocols are based on established methodologies for similar chemical transformations.

Step 1: Synthesis of 2-Methylphenyl 4-chlorobenzoate (Esterification)

This initial step involves the acylation of 2-methylphenol with 4-chlorobenzoyl chloride to form the corresponding ester. This ester is the substrate for the subsequent Fries rearrangement.

Methodology:

-

To a solution of 2-methylphenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine or pyridine, 1.1 eq.) at 0 °C.

-

4-Chlorobenzoyl chloride (1.05 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified duration (typically 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methylphenyl 4-chlorobenzoate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-(4-chlorobenzoyl)-2-methylphenol (Fries Rearrangement)

The Fries rearrangement is a key step that involves the intramolecular electrophilic aromatic substitution of the acyl group from the phenolic ester onto the aromatic ring to form a hydroxyaryl ketone. The regioselectivity (ortho vs. para) of the Fries rearrangement can be influenced by reaction conditions such as temperature and solvent. For the synthesis of the desired 3-substituted phenol, conditions favoring ortho-acylation are required. Generally, higher temperatures favor the formation of the ortho-isomer.

In Vitro Activity of Losmiprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losmiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound and related compounds, details common experimental protocols for assessing COX inhibition, and visualizes the key signaling pathways involved in its anti-inflammatory effects.

Quantitative Data on COX Inhibition

Due to the limited availability of public data on this compound, the following table summarizes the in vitro inhibitory activity of the active metabolite of Loxoprofen against prostaglandin production, which serves as an indicator of COX enzyme activity.

| Compound | Assay System | Target | IC50 | Reference |

| trans-OH metabolite of Loxoprofen | Rat Leukocytes | Prostaglandin E2 (PGE2) Production | 0.01 µM (0.02 µg/mL) | [1] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the target's activity. Lower IC50 values indicate greater potency. The data for the active metabolite of Loxoprofen suggests potent inhibition of prostaglandin synthesis.[1]

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro assays to determine the inhibitory activity of compounds against COX-1 and COX-2.

Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The peroxidase component reduces PGG2 to PGH2. This assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[2][3][4]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate (e.g., TMPD)

-

Arachidonic Acid (substrate)

-

Test compound (inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the Assay Buffer by diluting the concentrate with HPLC-grade water.

-

Dilute the Heme and COX enzymes in the final Assay Buffer.

-

Add Assay Buffer, Heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

-

Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.

-

Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

Add the Colorimetric Substrate solution to all wells.

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Incubate for a precise time (e.g., 2 minutes) at 25°C.

-

Read the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of inhibition based on the absorbance values of the control and test wells.

Fluorometric COX Activity Assay

This assay also measures the peroxidase activity of COX but utilizes a fluorogenic substrate. The reaction of PGG2 with a substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) produces the highly fluorescent compound resorufin, which can be measured with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5][6][7]

Materials:

-

COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., ADHP in DMSO)

-

COX Cofactor (e.g., in DMSO)

-

Arachidonic Acid

-

NaOH

-

COX-1 and COX-2 specific inhibitors (for control experiments)

-

Test compound

-

96-well white or black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare cell or tissue lysates if measuring COX activity from biological samples.

-

Prepare a Resorufin standard curve.

-

Dilute the COX Cofactor and prepare the Arachidonic Acid solution.

-

For each sample, prepare parallel wells: one for total activity (with DMSO) and another for activity in the presence of a specific COX inhibitor.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Add the Reaction Mix to the wells, followed by the sample or positive control.

-

Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution.

-

Measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm.

-

Calculate the COX activity based on the rate of fluorescence increase and the standard curve.

Human Whole Blood Assay

This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in the presence of all blood components. COX-1 activity is typically assessed by measuring thromboxane B2 (TXB2) production during blood clotting, while COX-2 activity is measured by prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).[8][9][10][11][12]

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., heparin) for COX-2 assay

-

Lipopolysaccharide (LPS)

-

Test compound

-

Incubator

-

Centrifuge

-

ELISA kits for TXB2 and PGE2

Procedure for COX-1 Activity:

-

Aliquot whole blood into tubes.

-

Add various concentrations of the test compound or vehicle.

-

Incubate at 37°C for 1 hour to allow clotting and TXB2 production.

-

Centrifuge to separate the serum.

-

Measure TXB2 concentration in the serum using an ELISA kit.

Procedure for COX-2 Activity:

-

Use heparinized whole blood.

-

Add various concentrations of the test compound or vehicle.

-

Add LPS to induce COX-2 expression and activity.

-

Incubate at 37°C for 24 hours.

-

Centrifuge to separate the plasma.

-

Measure PGE2 concentration in the plasma using an ELISA kit.

Signaling Pathways

NSAIDs, including this compound, exert their anti-inflammatory effects not only through direct enzyme inhibition but also by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Cyclooxygenase (COX) Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.

Caption: The Cyclooxygenase (COX) signaling pathway.

NF-κB and MAPK Signaling Pathways

NSAIDs can also interfere with the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are crucial for the expression of pro-inflammatory cytokines and enzymes, including COX-2 itself.[13][14][15][16][17]

Caption: Overview of NF-κB and MAPK inflammatory signaling pathways.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram illustrates a generalized workflow for determining the in vitro inhibitory activity of a test compound on COX enzymes.

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

This technical guide provides an overview of the in vitro activity of this compound, with a focus on its primary mechanism of action—the inhibition of COX enzymes. While specific quantitative data for this compound is limited, information from the active metabolite of the related compound Loxoprofen suggests potent anti-inflammatory activity. The detailed experimental protocols for various COX inhibition assays offer a practical resource for researchers in the field. Furthermore, the visualization of the key signaling pathways provides a conceptual framework for understanding the broader cellular effects of this class of drugs. Further in vitro studies are warranted to fully characterize the inhibitory profile of this compound against COX-1 and COX-2 and its effects on inflammatory signaling cascades.

References

- 1. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 3. caymanchem.com [caymanchem.com]

- 4. biocompare.com [biocompare.com]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cyclooxygenase Selectivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Understanding the selectivity profile of an NSAID for the two primary isoforms, COX-1 and COX-2, is paramount in drug development, as it directly correlates with the drug's efficacy and adverse effect profile. This technical guide provides an in-depth overview of COX selectivity, its determination, and its implications.

Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific quantitative data regarding the COX-1/COX-2 selectivity of losmiprofen was found. Therefore, this document will provide a general framework for understanding COX selectivity, utilizing data from other well-characterized NSAIDs for illustrative purposes. The methodologies and pathways described are standard within the field and would be applicable to the evaluation of novel compounds like this compound.

The Cyclooxygenase Isoforms: COX-1 and COX-2

Cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the metabolic pathway that converts arachidonic acid into prostaglandins and other prostanoids.[1][2] There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions.[3] These "housekeeping" roles include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[3]

-

COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[4][5] The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.[6]

The therapeutic anti-inflammatory actions of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances and impaired blood clotting, are linked to the inhibition of COX-1.[6]

Quantitative Assessment of COX Selectivity

The selectivity of an NSAID for COX-1 versus COX-2 is determined by comparing its 50% inhibitory concentration (IC50) for each isoform. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

The COX-2 selectivity ratio is typically calculated as the IC50 (COX-1) / IC50 (COX-2).

-

A ratio significantly greater than 1 indicates preferential selectivity for COX-2 .

-

A ratio close to 1 suggests a non-selective or equipotent inhibitor.

-

A ratio less than 1 indicates preferential selectivity for COX-1 .

The following table presents representative IC50 values and selectivity ratios for several common NSAIDs to illustrate the spectrum of COX selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Celecoxib | 82 | 6.8 | 12 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

Data compiled from various in vitro studies. Actual values may vary depending on the specific assay conditions.

Experimental Protocols for Determining COX Selectivity

Several in vitro methods are employed to determine the COX inhibitory activity and selectivity of a compound. The two most common approaches are enzyme-based assays and whole-blood assays.

In Vitro Enzyme Inhibition Assay

This method utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a test compound.

Principle: The activity of the COX enzyme is monitored by detecting the product of the reaction, typically prostaglandin E2 (PGE2) or other prostanoids. The reduction in product formation in the presence of the inhibitor is used to calculate the IC50 value.

Generalized Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing a heme cofactor, and a substrate (arachidonic acid) is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Termination: The reaction is stopped after a defined time, often by the addition of a strong acid.

-

Quantification: The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or mass spectrometry.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Whole-Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in their native cellular environment, providing a more physiologically relevant assessment.[7]

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to blood clotting (a COX-1 dependent process).

-

COX-2 Activity: Measured by the production of PGE2 in response to an inflammatory stimulus, such as lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[8]

Generalized Protocol:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes with or without an anticoagulant.

-

COX-1 Assay:

-

Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle.

-

The blood is allowed to clot, stimulating platelet COX-1 activity.

-

Serum is separated, and TXB2 levels are measured by immunoassay.

-

-

COX-2 Assay:

-

Aliquots of heparinized whole blood are incubated with an LPS solution to induce COX-2 expression in monocytes.

-

Various concentrations of the test compound or vehicle are added.

-

After incubation, plasma is separated, and PGE2 levels are measured by immunoassay.

-

-

Data Analysis: IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated.

Signaling Pathways and Experimental Workflow

Cyclooxygenase Signaling Pathways

The following diagrams illustrate the general signaling pathways for COX-1 and COX-2.

Caption: Constitutive COX-1 signaling pathway.

Caption: Inducible COX-2 signaling pathway in inflammation.

Experimental Workflow for COX Selectivity Profiling

The following diagram outlines a typical workflow for determining the COX selectivity profile of a test compound.

Caption: Workflow for determining COX selectivity.

Conclusion

The determination of the cyclooxygenase selectivity profile is a critical step in the preclinical and clinical development of nonsteroidal anti-inflammatory drugs. A thorough understanding of a compound's inhibitory activity against COX-1 and COX-2 allows for a more accurate prediction of its therapeutic potential and its likely side-effect profile. While specific data for this compound is not currently in the public domain, the established methodologies and principles outlined in this guide provide a robust framework for its future evaluation and for the broader field of NSAID research.

References

- 1. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]

- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Flunoxaprofen in Animal Models: An In-depth Technical Guide

Disclaimer: Information regarding the pharmacokinetics of losmiprofen in animal models is not publicly available. This document provides a detailed technical guide on the pharmacokinetics of a comparable non-steroidal anti-inflammatory drug (NSAID), flunoxaprofen , in rats, dogs, and monkeys, serving as a representative example for researchers, scientists, and drug development professionals.

Introduction

Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is crucial for predicting its behavior in humans and for the development of safe and effective therapeutic regimens. This guide summarizes the key pharmacokinetic parameters of flunoxaprofen in rats, dogs, and monkeys, details the experimental protocols used in these studies, and provides visualizations of the experimental workflow and metabolic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of flunoxaprofen exhibit notable similarities and differences across the studied animal species. The following tables summarize the key quantitative data derived from studies involving intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Flunoxaprofen Following Intravenous (IV) Administration

| Parameter | Rat (Charles River) | Dog (Beagle) | Monkey (Macaca fascicularis) |

| Dose (mg/kg) | 20 | 20 | 20 |

| Half-life (t½) (h) | ~70 | ~2 | ~2 |

| Volume of Distribution (Vd) (L/kg) | 2 | 0.13 | 0.18 |

| Total Clearance (CL) (mL/h/kg) | 40 - 50 | 40 - 50 | 40 - 50 |

Data sourced from a comparative study on the kinetics of flunoxaprofen.[1]

Table 2: Pharmacokinetic Parameters of Flunoxaprofen Following Oral (PO) Administration

| Parameter | Rat (Charles River) | Dog (Beagle) | Monkey (Macaca fascicularis) |

| Dose (mg/kg) | 40 | 40 | 40 |

| Peak Plasma Level (Cmax) (µg/mL) | ~200 | ~200 | ~200 |

| Bioavailability | High | High | High |

Data sourced from a comparative study on the kinetics of flunoxaprofen.[1]

Experimental Protocols

The data presented in this guide are based on established experimental methodologies designed to characterize the pharmacokinetic profile of flunoxaprofen in different animal models.

Animal Models

-

Rats: Charles River strain rats were used.[1]

-

Dogs: Beagle dogs were the chosen model.[1]

-

Monkeys: Macaca fascicularis (cynomolgus monkeys) were utilized in the studies.[1]

Drug Administration

-

Intravenous (IV): Flunoxaprofen was administered intravenously at a dose of 20 mg/kg.[1]

-

Oral (PO): For oral administration studies, a dose of 40 mg/kg was used.[1]

Sample Collection and Analysis

-

Blood Sampling: Plasma levels of flunoxaprofen were monitored over a period of 24 to 72 hours following administration.[1]

-

Urine and Bile Collection: Urinary excretion was monitored in all species. In rats, bile was also collected to assess the biliary excretion route.[1]

-

Tissue Distribution: Levels of flunoxaprofen in various organs were also determined to understand its distribution within the body.[1]

-

Analytical Method: The concentration of flunoxaprofen in plasma, urine, bile, and tissue homogenates was determined using gas chromatography.[1]

Metabolism and Excretion

Flunoxaprofen undergoes extensive biotransformation in the studied animal models, with only a small amount of the unmodified drug being excreted in the urine.[1] The primary route of elimination for the metabolites is not explicitly detailed in the provided search results, but extensive metabolism suggests hepatic involvement.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Conceptual Metabolic Pathway of Flunoxaprofen

Conclusion

The pharmacokinetic profile of flunoxaprofen has been characterized in rats, dogs, and monkeys. The drug exhibits high bioavailability after oral administration and undergoes extensive metabolism. While clearance rates are similar across species, there is a significant difference in the half-life and volume of distribution between rats and the other two species. This comprehensive data provides a valuable foundation for interspecies scaling and the prediction of human pharmacokinetics, essential steps in the clinical development of new NSAIDs. Further studies would be beneficial to fully elucidate the specific metabolic pathways and the enzymes involved in the biotransformation of flunoxaprofen.

References

Navigating the Metabolic Fate of Losmiprofen: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the metabolic stability and degradation pathways of the non-steroidal anti-inflammatory drug (NSAID) Losmiprofen, with a primary focus on its closely related and more extensively studied counterpart, loxoprofen. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the compound's biotransformation, enabling informed decisions in preclinical and clinical development. This guide details the experimental methodologies for assessing metabolic stability and identifying degradation products, presents quantitative data in a clear, tabular format, and visualizes key pathways and workflows using Graphviz diagrams.

Metabolic Stability of this compound (Loxoprofen)

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] In vitro models, particularly human liver microsomes, are instrumental in the early assessment of a compound's metabolic fate.[4][5]

In Vitro Metabolism in Human Liver Microsomes

Studies on loxoprofen have demonstrated that it undergoes significant metabolism in human liver microsomes (HLMs).[6] The primary metabolic transformations involve Phase I oxidation reactions, predominantly hydroxylation, and Phase II conjugation reactions, specifically glucuronidation.[2][6]

Key Metabolic Enzymes:

-

Cytochrome P450 (CYP) Isoforms: CYP3A4 and CYP3A5 have been identified as the major CYP isoforms responsible for the hydroxylation of loxoprofen.[6]

-

UDP-Glucuronosyltransferase (UGT) Isoforms: UGT2B7 is the primary enzyme catalyzing the glucuronidation of both loxoprofen and its alcohol metabolites.[6]

Identified Metabolites

Eight microsomal metabolites of loxoprofen have been identified, showcasing the extent of its biotransformation.[6] These include alcohol metabolites, mono-hydroxylated metabolites, and glucuronide conjugates.

| Metabolite ID | Type | Description |

| M1 | Phase I | Alcohol Metabolite |

| M2 | Phase I | Alcohol Metabolite |

| M3 | Phase I | Mono-hydroxylated Metabolite |

| M4 | Phase I | Mono-hydroxylated Metabolite |

| M5 | Phase II | Glucuronide Conjugate |

| M6 | Phase II | Glucuronide Conjugate |

| M7 | Phase II | Glucuronide Conjugate |

| M8 | Phase II | Glucuronide Conjugate |

Degradation Products of this compound (Loxoprofen)

Understanding the degradation profile of a drug is crucial for ensuring its quality, safety, and efficacy. Forced degradation studies are employed to identify potential degradation products that may form under various stress conditions.[7][8]

Forced Degradation Studies

Loxoprofen has been shown to be susceptible to degradation under both hydrolytic (alkaline) and oxidative conditions.[7][8]

Identified Degradation Products

Forced degradation studies have led to the identification and characterization of several degradation products of loxoprofen.[1][7][8]

| Degradation Product ID | Stress Condition | Description |

| DP-1 | Heat/Oxidation | Oxidation product with an oxodicarboxylic acid structure resulting from the cleavage of the cyclopentanone ring.[1] |

| DP-2 | Heat | Cyclopentanone ring-hydroxylated loxoprofen.[1] |

| DP-3 | Heat | Loxoprofen l-menthol ester.[1] |

| - | Alkaline Hydrolysis | Hydrolytic degradation product.[7][8] |

| - | Oxidation (H₂O₂) | Oxidative degradation product.[7][8] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data in metabolic stability and degradation studies.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the key steps for assessing the in vitro metabolic stability of a compound using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Test compound (this compound/Loxoprofen)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (NGS)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Acetonitrile (ACN)

-

Internal standard (e.g., tolbutamide)

-

LC-HR/MS system

Procedure:

-

Incubation: Incubate the test compound (e.g., 5 µM loxoprofen) with HLMs (e.g., 1 mg/mL) in phosphate buffer at 37°C.[6]

-

Cofactor Addition: Initiate the Phase I metabolic reaction by adding an NADPH regenerating system. For Phase II metabolism, add UDPGA.[6]

-

Time Points: Collect samples at various time points (e.g., 0, 20, 40, 60 minutes) to monitor the disappearance of the parent compound.[6]

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[6]

-

Sample Preparation: Centrifuge the samples to precipitate proteins.[6]

-

Analysis: Analyze the supernatant using a validated LC-HR/MS method to quantify the remaining parent compound and identify metabolites.[6]

Forced Degradation Study

This protocol describes a general procedure for inducing and identifying degradation products of a drug substance.

Materials:

-

Test compound (this compound/Loxoprofen)

-

Hydrochloric acid (HCl) for acidic hydrolysis

-

Sodium hydroxide (NaOH) for basic hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidative degradation

-

Methanol

-

HPLC-UV system

-

HPTLC-Densitometry system

-

IR and Mass Spectrometry for structural elucidation

Procedure:

-

Stress Conditions:

-

Sample Preparation: Dilute the stressed solutions to a suitable concentration for analysis.[7][8]

-

Chromatographic Separation:

-

HPLC-UV: Separate the parent drug from its degradation products using a C18 analytical column with a suitable mobile phase (e.g., acetonitrile and triethylamine buffer).[7][8]

-

HPTLC-Densitometry: Achieve separation on silica gel plates with an appropriate developing system (e.g., toluene:acetone:acetic acid).[7][8]

-

-

Detection and Quantification: Use UV detection for HPLC and densitometric scanning for HPTLC to quantify the drug and its degradation products.[7][8]

-

Structural Elucidation: Isolate the degradation products and characterize their structures using spectroscopic techniques such as IR and mass spectrometry.[7][8]

Visualizations

The following diagrams illustrate the metabolic pathway of loxoprofen and the general workflow for a metabolic stability assay.

Caption: Metabolic Pathway of Loxoprofen.

Caption: In Vitro Metabolic Stability Assay Workflow.

References

- 1. Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic History of Losmiprofen: A Review of a Lesser-Known NSAID

Losmiprofen, a nonsteroidal anti-inflammatory agent, presents a curious case in the landscape of pharmacological research. Despite its classification and the availability of basic chemical data, a comprehensive history of its discovery, development, and clinical evaluation remains largely absent from the public and scientific domains. This technical guide synthesizes the limited available information on this compound, highlighting the significant knowledge gaps that preclude a complete understanding of its scientific journey.

Chemical and Physical Properties

This compound is chemically identified as 2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoic acid.[1] Its fundamental properties are summarized in the table below, derived from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅ClO₄ | [1][2] |

| Molecular Weight | 318.75 g/mol | [2] |

| IUPAC Name | 2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoic acid | [1] |

| CAS Number | 74168-08-4 | [1] |

| Stereochemistry | Racemic | [2] |

Discovery and Developmental History: An Uncharted Territory

A thorough investigation into the discovery and historical development of this compound yields no specific information regarding the individuals, institutions, or timeline of its initial synthesis and characterization. The scientific literature and historical records available through extensive searches do not contain patents, seminal publications, or records of preclinical or clinical development that are often associated with the introduction of a new chemical entity. This conspicuous absence suggests that this compound may have been synthesized as part of a larger chemical library during broader NSAID research programs, but was not pursued for further development, or that such records are not publicly accessible.

Mechanism of Action: Inferred by Classification

As a nonsteroidal anti-inflammatory drug (NSAID), this compound is presumed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain signaling. However, specific studies detailing the in vitro or in vivo activity of this compound against COX-1 and COX-2 isoforms are not available in the reviewed literature. The general mechanism of action for NSAIDs is depicted below.

Figure 1: Inferred mechanism of action for this compound as a nonsteroidal anti-inflammatory drug (NSAID).

Synthesis

Preclinical and Clinical Data: A Void in the Record

A comprehensive search of clinical trial registries and scientific literature reveals no data from preclinical studies (e.g., animal models for efficacy and toxicology) or any phase of human clinical trials for this compound. This lack of information is the most significant barrier to understanding the potential therapeutic utility and safety profile of this compound. The typical workflow for drug discovery and development, which would generate such data, is illustrated below. The absence of this compound from this documented pathway suggests its development was halted at a very early stage or was never initiated.

Figure 2: Standard drug development pipeline with the noted absence of this compound data.

Conclusion

This compound remains an obscure entity within the field of pharmacology. While its chemical structure and classification as an NSAID are documented, the critical scientific data regarding its discovery, mechanism of action, synthesis, and evaluation in biological systems are unavailable in the public domain. This lack of information prevents a thorough technical assessment and suggests that this compound is likely a research compound that did not advance through the rigorous drug development process. Further research, possibly through the examination of historical archives of chemical and pharmaceutical companies, would be necessary to uncover the complete history of this enigmatic compound.

References

Losmiprofen Solubility: A Technical Guide for Researchers

For immediate release:

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for determining the solubility of Losmiprofen in various research solvents. Due to the limited availability of specific public data on the solubility of this compound, this document focuses on providing a robust experimental framework to enable researchers to generate reliable and comparable solubility data.

Introduction to this compound and the Significance of Solubility

This compound, with the chemical name 2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoic acid, is a nonsteroidal anti-inflammatory drug (NSAID). Understanding its solubility is a critical first step in the drug development process. Solubility data is essential for:

-

Formulation Development: To create effective dosage forms, the drug must be soluble in a suitable solvent system.

-

Bioavailability: A drug's solubility directly impacts its dissolution rate in the gastrointestinal tract, which in turn affects its absorption and overall bioavailability.

-

Toxicology Studies: Proper solubilization is necessary for conducting accurate in vitro and in vivo toxicology assessments.

-

Analytical Method Development: Solvents that can effectively dissolve the drug are required for developing and validating analytical methods for quantification.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[1][2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

2.1. Materials and Apparatus

-

Solute: this compound (pure, crystalline powder)

-

Solvents: High-purity research-grade solvents (e.g., distilled or deionized water, absolute ethanol, methanol, DMSO)

-

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

2.2. Experimental Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled, with common temperatures for solubility studies being 25 °C (room temperature) and 37 °C (physiological temperature).[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. To completely separate the saturated solution from the undissolved solid, centrifugation is the recommended method.[2]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter to remove any remaining solid particles. Dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The results are typically expressed in units such as mg/mL, µg/mL, or mol/L.

2.3. Data Presentation

All quantitative solubility data for this compound should be recorded in a structured table to facilitate easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | |||

| Water | 37 | |||

| Ethanol | 25 | |||

| Ethanol | 37 | |||

| Methanol | 25 | |||

| Methanol | 37 | |||

| DMSO | 25 | |||

| DMSO | 37 |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust and standardized experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate accurate and reproducible solubility data in a variety of research solvents. This information is fundamental for advancing the preclinical and clinical development of this compound. It is recommended that all experimentally determined solubility data be meticulously documented to contribute to the broader scientific understanding of this compound.

References

The Anti-Inflammatory Properties of Loxoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Administered as a prodrug, it undergoes rapid biotransformation to its active trans-alcohol metabolite, which is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes. This inhibition of COX-1 and COX-2 isoforms is central to its anti-inflammatory, analgesic, and antipyretic effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of Loxoprofen, focusing on its mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols. Furthermore, it explores its potential influence on key inflammatory signaling pathways beyond cyclooxygenase inhibition.

Mechanism of Action: Inhibition of Cyclooxygenase Enzymes

The primary anti-inflammatory mechanism of Loxoprofen lies in the inhibition of the cyclooxygenase (COX) enzymes by its active metabolite.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[2]

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[2]

Loxoprofen's active metabolite is a non-selective inhibitor of both COX-1 and COX-2.[3] By blocking the action of these enzymes, Loxoprofen effectively reduces the production of prostaglandins, thereby alleviating the signs and symptoms of inflammation.

Signaling Pathway: Cyclooxygenase Inhibition

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for Loxoprofen.

Quantitative Efficacy Data

The anti-inflammatory potency of Loxoprofen has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cyclooxygenase Inhibition by Loxoprofen's Active Metabolite

| Enzyme | IC50 (μM) | Reference |

| COX-1 | 0.64 | [4] |

| COX-2 | 1.85 | [4] |

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-Inflammatory Activity of Loxoprofen in Rat Models

| Model | Parameter | Route of Administration | ED50 (mg/kg) | Reference |

| Carrageenan-induced Paw Edema | Edema Inhibition | Intramuscular | 1.15 | [5] |

| Carrageenan-induced Paw Edema | Edema Inhibition | Oral | 2.0 | [5] |

| Adjuvant-induced Arthritis | Therapeutic Effect | Intramuscular | 6 | [5] |

| Adjuvant-induced Arthritis | Therapeutic Effect | Oral | 3 | [5] |

| Air Pouch Model | PGE2 Lowering | Oral | 2.0 | [5] |

| Air Pouch Model | Thromboxane B2 Production Inhibition | Oral | 0.34 | [5] |

ED50: The half maximal effective dose.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Loxoprofen.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2 enzymes. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory effect of the test compound (Loxoprofen's active metabolite) is determined by comparing the PGE2 levels in the presence and absence of the compound.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (Loxoprofen's active metabolite)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound dilutions to the respective wells. A control group without the test compound is also prepared.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[4][6]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

Test compound (Loxoprofen)

-

Vehicle (e.g., saline, carboxymethyl cellulose solution)

-

Pletysmometer or a digital caliper for measuring paw volume/thickness

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound (Loxoprofen) or vehicle to different groups of rats via the desired route (e.g., oral gavage, intramuscular injection). A positive control group receiving a standard NSAID (e.g., indomethacin) can be included.

-

After a specific time (e.g., 1 hour) following drug administration, inject a fixed volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness of each rat at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or caliper.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

The ED50 value can be determined from the dose-response curve.

Experimental Workflow: Carrageenan-Induced Paw Edema

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that shares some pathological features with human rheumatoid arthritis.[7][8]

Principle: A single intradermal injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, at the base of the tail or in a paw induces a systemic inflammatory response, leading to the development of arthritis in the peripheral joints. The severity of arthritis is assessed by scoring the clinical signs of inflammation.

Materials:

-

Lewis or Sprague-Dawley rats

-

Freund's Complete Adjuvant (FCA)

-

Test compound (Loxoprofen)

-

Vehicle

-

Digital caliper

Procedure:

-

Induce arthritis by a single intradermal injection of FCA (e.g., 0.1 mL) into the base of the tail or a hind paw.

-

Animals are monitored daily for the onset of clinical signs of arthritis, which typically appear around day 10-12 post-adjuvant injection.

-

Once arthritis is established, treatment with Loxoprofen or vehicle is initiated and continued for a specified period (e.g., 14-21 days).

-

The severity of arthritis is assessed periodically (e.g., every 2-3 days) by scoring the inflammation in each paw based on a scale (e.g., 0-4), where:

-

0 = No erythema or swelling

-

1 = Slight erythema and/or swelling of one or more digits

-

2 = Moderate erythema and swelling of the paw

-

3 = Severe erythema and swelling of the entire paw

-

4 = Gross deformity and/or ankylosis

-

-

The arthritis score for each animal is the sum of the scores for all four paws (maximum score of 16).

-

Paw thickness or volume can also be measured using a digital caliper.

-

At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone destruction.

-

The therapeutic effect is evaluated by comparing the arthritis scores and other parameters between the treated and control groups.

Modulation of Other Inflammatory Signaling Pathways

While the primary anti-inflammatory action of Loxoprofen is through COX inhibition, emerging evidence suggests its potential to modulate other key signaling pathways involved in inflammation.

PI3K-AKT/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of the inflammatory response. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] Some studies suggest that certain NSAIDs may exert anti-inflammatory effects by inhibiting the activation of NF-κB. There is evidence to suggest that Loxoprofen may relieve osteoarthritis by repressing the PI3K-AKT/NF-κB signaling pathways.

Logical Relationship: Loxoprofen and NF-κB Pathway

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK and JNK, are also key players in the inflammatory process.[11] They are involved in the production of pro-inflammatory cytokines and the regulation of cellular responses to stress. While direct evidence for Loxoprofen's interaction with the MAPK pathway is limited, it remains a plausible area for further investigation, given the interconnected nature of inflammatory signaling cascades.

Conclusion

Loxoprofen is a well-established and effective anti-inflammatory agent with a primary mechanism of action centered on the non-selective inhibition of COX-1 and COX-2 enzymes by its active metabolite. This guide has provided a comprehensive overview of its quantitative efficacy, detailed experimental protocols for its evaluation, and an exploration of its potential interactions with other key inflammatory signaling pathways. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the continued investigation and optimal application of Loxoprofen in the management of inflammatory conditions. Further research into its effects on signaling pathways beyond cyclooxygenase inhibition may reveal additional therapeutic benefits and applications.

References

- 1. Loxoprofen: A Review in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adjuvant-Induced Arthritis Model [chondrex.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Analgesic Profile of Loxoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group. It is a prodrug that is rapidly converted to its active metabolite, an alcohol form, after oral administration. Its analgesic and anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation. This technical guide provides a comprehensive overview of the preclinical analgesic effects of loxoprofen, focusing on quantitative data from various animal models, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Cyclooxygenase Inhibition

Loxoprofen's primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes by its active metabolite.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation and pain.[2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is significantly upregulated at sites of inflammation.[3] By inhibiting these enzymes, loxoprofen reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.[1]

Cyclooxygenase Signaling Pathway

Caption: Loxoprofen's active metabolite inhibits COX-1 and COX-2.

Quantitative Analgesic and Anti-inflammatory Data

The following tables summarize the quantitative data on the preclinical efficacy of loxoprofen in various models of pain and inflammation.

Table 1: In Vitro Cyclooxygenase Inhibition

| Enzyme | Loxoprofen (Active Metabolite) IC50 (µM) |

| COX-1 | 6.5 |

| COX-2 | 13.5 |

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Efficacy in Carrageenan-Induced Edema in Rats

| Route of Administration | Parameter | Value |

| Intramuscular | ED50 | 1.15 mg/kg |

ED50: Half-maximal effective dose.

Table 3: Anti-inflammatory Efficacy in Carrageenan-Induced Pleurisy in Rats

| Route of Administration | Parameter | PGE2 Inhibition ID50 (mg/kg) | 6-keto-PGF1α Inhibition ID50 (mg/kg) |

| Oral | 1 hour post-administration | 0.07 | 0.10 |

| Oral | 3 hours post-administration | 0.14 | - |

ID50: Half-maximal inhibitory dose.

Experimental Protocols

Detailed methodologies for key preclinical pain and inflammation models used to evaluate loxoprofen are provided below.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of test compounds.

Protocol:

-

Animals: Male Wistar rats or Swiss mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Drug Administration: Loxoprofen or the vehicle is administered orally or intramuscularly at predetermined times before the carrageenan injection.

-

Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.[4]

-

Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

-

Calculation of Edema: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.

-

Percentage Inhibition: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Formalin Test in Rodents

This model assesses nociceptive responses to a persistent chemical stimulus and has two distinct phases of pain.

Protocol:

-

Animals: Mice or rats are used.

-

Acclimatization: Animals are placed in a transparent observation chamber for at least 30 minutes to acclimate.

-

Drug Administration: Loxoprofen or vehicle is administered prior to the formalin injection.

-

Formalin Injection: A 20 µL of 1-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[5]

-

Observation: The animal's behavior is observed for a set period (e.g., 30-60 minutes). The amount of time spent licking, biting, or flinching the injected paw is recorded.

-

Data Analysis: The total time spent in nociceptive behavior is quantified for the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.[5] The early phase represents direct nociceptor activation, while the late phase involves an inflammatory response.

Hot Plate Test in Rodents

This test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.

Protocol:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C) is used.

-

Animals: Mice or rats are used.

-

Baseline Latency: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: Loxoprofen or vehicle is administered.

-

Test Latency: The latency to the nociceptive response is measured again at various time points after drug administration.

-

Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.

Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced visceral pain model used to screen for peripheral analgesics.

Protocol:

-

Animals: Mice are typically used.

-

Drug Administration: Loxoprofen or vehicle is administered orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg).[6]

-

Observation: The animals are placed in an observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.[7]

-

Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated control group, and the percentage of inhibition is calculated.[6]

Conclusion

Preclinical studies demonstrate that loxoprofen is an effective analgesic and anti-inflammatory agent. Its mechanism of action, through the non-selective inhibition of COX-1 and COX-2 enzymes, is well-established. Quantitative data from animal models, such as the carrageenan-induced edema and pleurisy assays, confirm its potent anti-inflammatory effects. While specific dose-response data for loxoprofen in certain analgesic models like the formalin, hot plate, and writhing tests are not extensively detailed in the public domain, the established protocols for these assays provide a framework for further investigation into its analgesic profile. The information presented in this guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for understanding the preclinical analgesic properties of loxoprofen.

References

- 1. saspublishers.com [saspublishers.com]

- 2. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 3. Constitutive cyclooxygenase-2 is involved in central nociceptive processes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.6. Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 7. Antioxidants attenuate multiple phases of formalin-induced nociceptive response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Losmiprofen: A Technical Guide to Enantiomeric Activity

Introduction

Losmiprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, is a chiral molecule that exists as multiple stereoisomers. It is widely recognized under the name loxoprofen . As a prodrug, loxoprofen undergoes metabolic activation to its active form, a trans-alcohol metabolite, which is primarily responsible for its therapeutic effects. This technical guide provides an in-depth analysis of the biological activity of this compound/loxoprofen enantiomers, focusing on their differential effects, underlying mechanisms, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Loxoprofen possesses two chiral centers, resulting in four possible stereoisomers: (1'S,2S), (1'R,2S), (1'S,2R), and (1'R,2R). The biological activity of these enantiomers, particularly their inhibitory effects on cyclooxygenase (COX) enzymes, is a critical aspect of its pharmacology.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of loxoprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The differential inhibition of COX-1 and COX-2 by the various stereoisomers of loxoprofen and its active metabolite is central to their therapeutic efficacy and side-effect profile.

Quantitative Analysis of Biological Activity

While specific quantitative data on the COX-1 and COX-2 inhibitory activity of each individual this compound/loxoprofen enantiomer is not extensively available in publicly accessible literature, studies on the racemic mixture and the active metabolite provide valuable insights.

Table 1: In Vitro COX Inhibition of Racemic Loxoprofen

| Compound | Target Enzyme | IC50 (µM) | Reference |